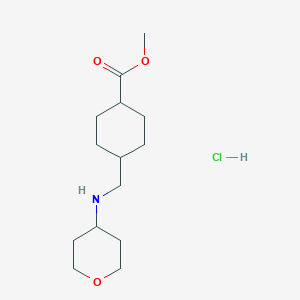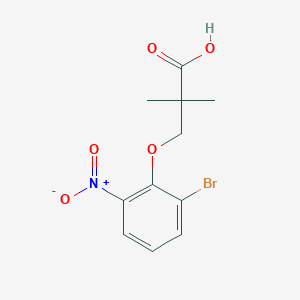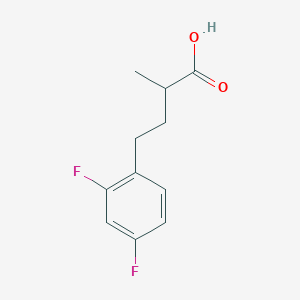
tert-Butyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1H,1H-perfluorohexyl carbonate: is a fluorinated organic compound known for its unique molecular structure and properties. It is a clear, colorless liquid with a molecular weight of 400.19 g/mol . This compound is part of the organofluorine chemistry field, which involves the study and application of organic compounds containing fluorine atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of tert-butyl alcohol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorohexyl carbonates with different functional groups, while reduction may produce simpler fluorinated compounds .
Scientific Research Applications
tert-Butyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 1H,1H-perfluorohexyl carbonate involves its interaction with molecular targets and pathways within a given system. The compound’s fluorinated structure allows it to interact with various biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes .
Comparison with Similar Compounds
- tert-Butyl 1H,1H,7H-perfluorohexyl carbonate
- tert-Butyl 1H,1H,5H-perfluorohexyl carbonate
- tert-Butyl 1H,1H,3H-perfluorohexyl carbonate
Comparison: tert-Butyl 1H,1H-perfluorohexyl carbonate is unique due to its specific molecular structure, which imparts distinct properties such as high thermal stability and resistance to chemical degradation. Compared to similar compounds, it may offer advantages in certain applications, such as higher reactivity or better compatibility with specific reagents and conditions .
Properties
Molecular Formula |
C11H11F11O3 |
|---|---|
Molecular Weight |
400.18 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H11F11O3/c1-6(2,3)25-5(23)24-4-7(12,13)8(14,15)9(16,17)10(18,19)11(20,21)22/h4H2,1-3H3 |
InChI Key |
NYNVBUYFKJOWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


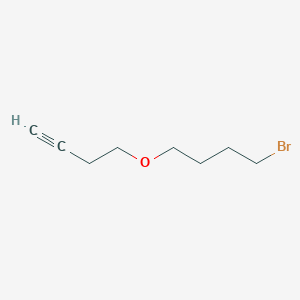
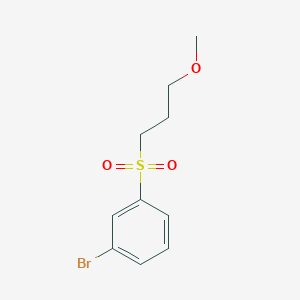

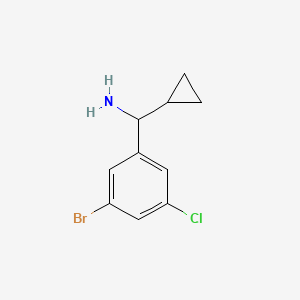
![4-[2-(4-Fluoro-3-methylphenyl)ethyl]piperidine](/img/structure/B12080310.png)
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)


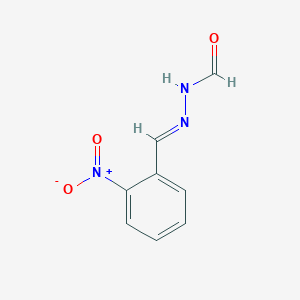
![1-[(4-Ethenylphenyl)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12080332.png)
